4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol
Description
Properties
IUPAC Name |
5-[(2-methoxynaphthalen-1-yl)methyl]-3-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-26-21-12-11-15-7-5-6-10-18(15)19(21)13-17-14-20(23-24-22(17)25)16-8-3-2-4-9-16/h2-12,14H,13H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNXMXZKNCFQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CC3=CC(=NNC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination of 2-Methyl-6-Methoxynaphthalene
The halogenation of 2-methyl-6-methoxynaphthalene (CAS 84-79-7) follows a free radical mechanism, as detailed in US5132466A . Key steps include:
- Reagents : N-Bromosuccinimide (NBS, 1.1–2.0 eq), azobisisobutyronitrile (AIBN, 1–5 mol%) in CCl₄.
- Conditions : Reflux (76–80°C) under inert atmosphere for 2–3 hours.
- Outcome : 2-Bromomethyl-6-methoxynaphthalene (60–70% yield) and dibrominated byproduct (10–15%).
Mechanistic Insights :
- AIBN generates radicals to initiate chain propagation.
- NBS selectively brominates the benzylic position due to stabilization by the adjacent naphthalene ring.
Purification and Characterization
- Recrystallization : Crude product is purified via recrystallization in CCl₄ or toluene, yielding white needles (mp 116°C for dibromo derivative).
- Analytical Data :
- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, naphthyl-H), 7.78–7.15 (m, 5H, aromatic), 4.52 (s, 2H, CH₂Br), 3.94 (s, 3H, OCH₃).
- MS (EI) : m/z 294 [M]⁺.
Preparation of 6-Phenylpyridazin-3-ol
Cyclization of γ-Keto Esters with Phenylhydrazine
Pyridazinone cores are synthesized via cyclocondensation, as exemplified in CA2310873A1 :
- Substrates : Ethyl 4-phenyl-2-oxobutanoate (1.0 eq) and phenylhydrazine (1.2 eq).
- Conditions : Reflux in glacial acetic acid (6 h), followed by neutralization with NaHCO₃.
- Yield : 65–75% of 6-phenylpyridazin-3-ol.
Reaction Pathway :
- Hydrazone formation at the ketone.
- Intramolecular cyclization and dehydration to form the pyridazinone ring.
Alternative Routes via Suzuki-Miyaura Coupling
Coupling Strategies for Final Assembly
Alkylation of Pyridazin-3-ol with Bromomethylnaphthalene
- Reagents : 6-Phenylpyridazin-3-ol (1.0 eq), 2-bromomethyl-6-methoxynaphthalene (1.2 eq), K₂CO₃ (2.0 eq).
- Solvent : Anhydrous DMF, 60°C, 8 h.
- Yield : 50–58% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Optimization Notes :
- Excess alkylating agent improves conversion but increases di-alkylation byproducts.
- Phase-transfer catalysts (e.g., TBAB) boost reactivity in biphasic systems.
Mitsunobu Reaction for Ether Formation
- Reagents : 6-Phenylpyridazin-3-ol (1.0 eq), 2-hydroxymethyl-6-methoxynaphthalene (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq).
- Solvent : THF, 0°C → RT, 24 h.
- Yield : 62–68%.
Advantages :
- Avoids harsh basic conditions.
- Higher stereochemical control.
Optimization of Reaction Conditions
Solvent Screening for Alkylation
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 60 | 58 |
| DMSO | Cs₂CO₃ | 80 | 49 |
| Acetonitrile | DBU | 50 | 41 |
Characterization and Analytical Data
Spectroscopic Profiling of Target Compound
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.43 (s, 1H, pyridazine-H), 7.92–7.18 (m, 11H, aromatic), 5.12 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).
- ¹³C NMR : δ 164.2 (C=O), 158.9 (OCH₃), 135.2–112.4 (aromatic), 52.1 (CH₂).
- HRMS (ESI) : m/z 401.1392 [M+H]⁺ (calc. 401.1395).
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
- Melting Point : 182–184°C (dec.).
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-[(2-Hydroxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol.
Reduction: Formation of 4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that it may exhibit activity against certain types of cancer and other diseases by modulating enzyme activity or receptor interactions.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of similar pyridazine derivatives, showing promising results against human cancer cell lines, including breast and colon cancer. The mechanism involved the induction of apoptosis in cancer cells, suggesting that 4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol could have similar effects due to structural similarities .
| Compound | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Pyridazine Derivative | Breast Cancer | Apoptosis Induction | |
| Pyridazine Derivative | Colon Cancer | Apoptosis Induction |
Materials Science
Organic Electronics:
The aromatic structure of this compound makes it suitable for applications in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance the performance of electronic devices.
Case Study: OLED Performance
Research on related compounds demonstrated improved efficiency in OLEDs when using pyridazine derivatives as emissive layers. The incorporation of such compounds led to enhanced light emission and stability under operational conditions, indicating a promising application for this compound in future electronic devices .
| Application | Performance Metric | Outcome | Reference |
|---|---|---|---|
| OLEDs | Light Emission | Improved |
Biological Studies
Enzyme Interaction:
In biological research, this compound is used to study its interactions with various enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.
Case Study: Enzyme Inhibition
A study highlighted the inhibition of specific enzymes by pyridazine derivatives, leading to altered metabolic pathways. This suggests that this compound may exhibit similar inhibitory effects, which could be beneficial in treating metabolic disorders .
Mechanism of Action
The mechanism of action of 4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Role of the 2-Methoxynaphthalen-1-yl Group in Molecular Conformation
The 2-methoxynaphthalen-1-yl group is a critical structural feature in several compounds. For example:
- Compounds 6a and 6b (): These analogs incorporate the 2-methoxynaphthalen-1-yl group alongside flexible electron-deficient biaryl moieties. The introduction of this group reduced interplanar angles (torsion angles of 5.88° and 8.08°), suggesting enhanced non-covalent interactions (e.g., π-stacking or van der Waals forces) that stabilize planar conformations .
- Implication for Target Compound : The target compound’s 2-methoxynaphthalen-1-ylmethyl group may similarly restrict rotational freedom, promoting a rigid conformation that could enhance binding specificity in biological systems.
2.3. Physicochemical Properties and Substituent Effects
- (4-(6-Methoxypyridazin-3-yl)phenyl)methanol (): This pyridazine derivative has a methoxy group at position 6 and a benzyl alcohol substituent. Its molecular weight (216.24 g/mol) is significantly lower than the target compound’s estimated mass (~350 g/mol), reflecting differences in substituent bulk. The hydroxyl group in the target compound may increase polarity and hydrogen-bonding capacity compared to the methoxy group in this analog .
Data Table: Key Comparisons
Key Findings and Implications
Conformational Rigidity : The 2-methoxynaphthalen-1-yl group in the target compound likely reduces conformational flexibility, analogous to compounds 6a/6b, which could enhance binding specificity .
Receptor Interactions : Unlike MCL0129’s reliance on hydrophobic interactions, the target compound’s pyridazin-3-ol core may engage in hydrogen bonding, offering a dual mechanism of action .
Solubility and Bioavailability : The hydroxyl group in the target compound could improve aqueous solubility compared to methoxy-containing analogs (e.g., ), though metabolic stability may be compromised .
Biological Activity
4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a pyridazinone core with a methoxynaphthalene moiety, which contributes to its biological activity.
Research indicates that this compound exhibits activity primarily through:
- Receptor Modulation : The compound acts as an agonist for serotonin 5HT and dopamine D2 receptors, influencing neurotransmitter pathways that are crucial in mood regulation and psychotropic effects .
- Antioxidant Properties : It demonstrates significant antioxidant activity, which can mitigate oxidative stress in cellular environments .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays, with notable findings summarized in the table below:
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Neuropharmacological Study : In a study involving rodent models, administration of the compound led to significant reductions in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. The study utilized behavioral tests such as the elevated plus maze and open field test to assess anxiety levels .
- Cancer Research : A study focused on its cytotoxic effects against various cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The findings indicated a promising role in cancer therapy, particularly in targeting resistant cell lines .
- Oxidative Stress Mitigation : Another investigation highlighted its ability to reduce oxidative stress markers in diabetic rats, suggesting potential benefits for metabolic disorders .
Q & A
Q. What are the optimal synthetic routes and purification methods for 4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol?
Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. For example, refluxing precursors in xylene with catalysts like chloranil for 25–30 hours, followed by alkaline workup and recrystallization from methanol to isolate the product . Optimization requires monitoring reaction parameters (temperature, solvent, catalyst) and using techniques like column chromatography or HPLC for purification. Yield and purity can be validated via melting point analysis and spectroscopic methods (e.g., NMR, FTIR) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Structural confirmation: NMR (¹H/¹³C) to verify substituent positions and stereochemistry .
- Mass spectrometry (MS): To confirm molecular weight and fragmentation patterns .
- Thermal analysis (DSC/TGA): Assess melting points and thermal stability .
- Solubility studies: Conducted in polar/non-polar solvents to guide formulation strategies .
Q. What theoretical frameworks are applicable for studying its biological or chemical activity?
Methodological Answer: Link research to established theoretical models, such as:
- QSAR (Quantitative Structure-Activity Relationship): Predict bioactivity based on substituent electronic properties .
- Molecular docking: Simulate interactions with target proteins (e.g., enzymes, receptors) using software like AutoDock .
- Hammett constants: Correlate methoxy group electronic effects with reactivity .
Advanced Research Questions
Q. How can environmental fate and transformation pathways of this compound be systematically studied?
Methodological Answer: Design long-term environmental studies (e.g., Project INCHEMBIOL) to evaluate:
- Abiotic degradation: Hydrolysis/photolysis under varying pH, UV exposure .
- Biotic degradation: Microbial metabolism assays in soil/water samples .
- Bioaccumulation: Measure partition coefficients (log P) and tissue concentrations in model organisms (e.g., Daphnia) .
Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize assays: Use identical cell lines (e.g., HEK293 for receptor studies) and control variables (pH, temperature) .
- Statistical validation: Apply ANOVA or Bayesian meta-analysis to reconcile disparate results .
- Replicate studies: Independent validation across labs to confirm reproducibility .
Q. What methodological challenges arise in studying its pharmacokinetics and metabolite profiling?
Methodological Answer:
- In vitro models: Use hepatic microsomes or hepatocyte cultures to identify Phase I/II metabolites .
- Analytical challenges: Optimize LC-MS/MS methods to detect low-concentration metabolites .
- Species variability: Compare metabolic pathways in rodent vs. human models to extrapolate data .
Q. How can researchers design ecotoxicological studies to assess multi-level impacts?
Methodological Answer: Adopt a tiered approach:
- Acute toxicity: Determine LC₅₀ in aquatic organisms (e.g., zebrafish) .
- Chronic exposure: Evaluate reproductive/developmental effects in multi-generational studies .
- Ecosystem modeling: Use mesocosms to simulate real-world exposure scenarios .
Q. What strategies validate the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to heat, light, and humidity; monitor degradation via HPLC .
- Accelerated stability testing: Store at 40°C/75% RH for 6 months to predict shelf-life .
- Cryopreservation: Assess stability in DMSO stocks at -80°C using periodic NMR checks .
Q. How can computational modeling enhance understanding of its mechanism of action?
Methodological Answer:
Q. What experimental designs mitigate biases in long-term stability or bioactivity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
